

cross-validation of ML385's effect in different KEAP1 mutant cell lines

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Compound of Interest

Compound Name: ML385

Cat. No.: B1676655

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ML385's Efficacy in KEAP1 Mutant Cell Lines: A Comparative Analysis

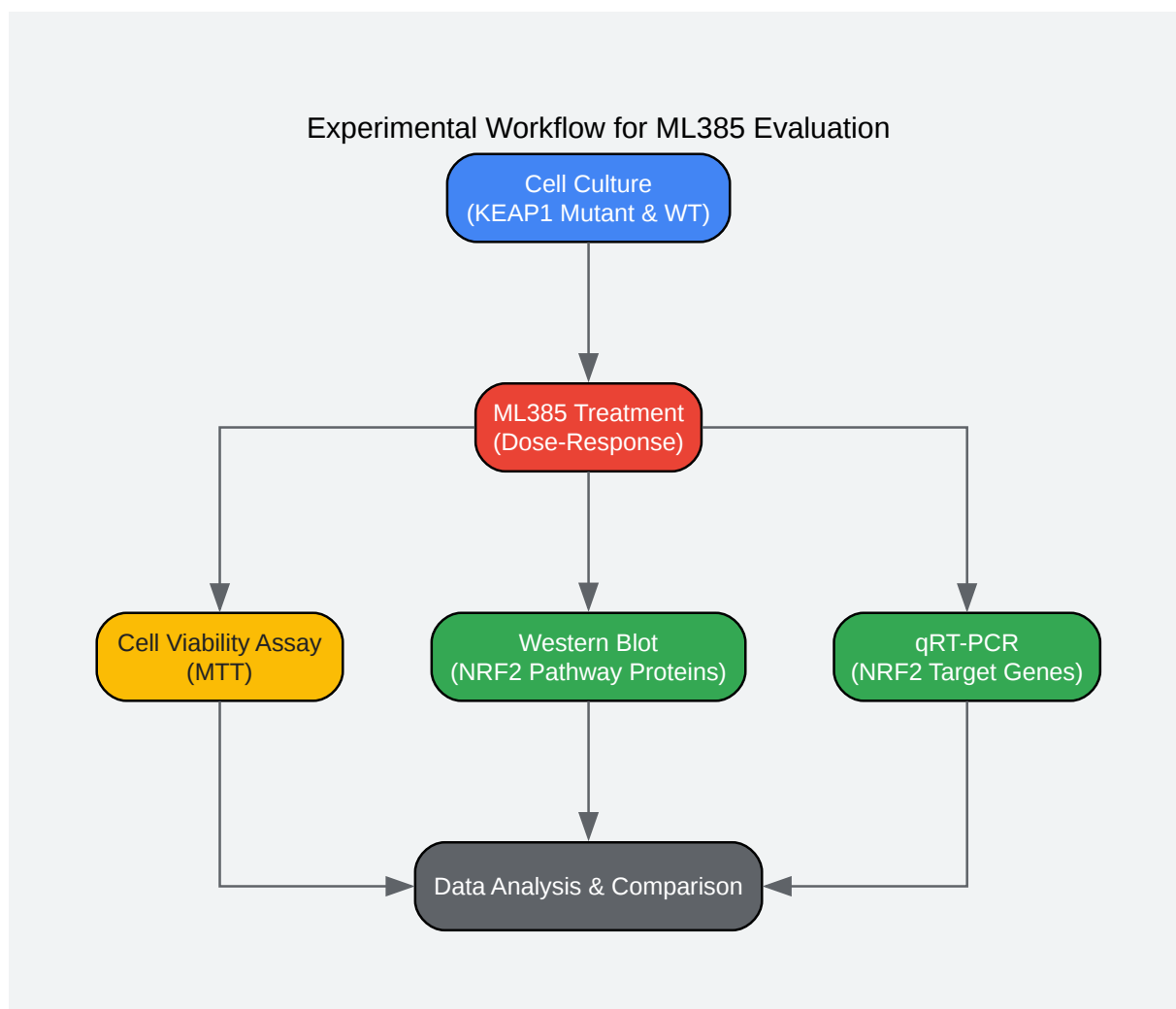
The small molecule inhibitor **ML385** demonstrates selective efficacy in cancer cell lines harboring mutations in the Kelch-like ECH-associated protein 1 (KEAP1) gene. This guide provides a comparative analysis of **ML385**'s effects in different KEAP1 mutant cell lines, supported by experimental data and detailed protocols for researchers in oncology and drug development.

Mutations in the KEAP1 gene, a key negative regulator of the transcription factor NRF2 (Nuclear factor erythroid 2-related factor 2), are frequently observed in various cancers, particularly non-small cell lung cancer (NSCLC). These mutations lead to the constitutive activation of NRF2, promoting cancer cell survival, proliferation, and resistance to therapy. **ML385** is a potent and specific inhibitor of NRF2 that has shown promise in overcoming this resistance mechanism.

The KEAP-NRF2 Signaling Pathway and ML385's Mechanism of Action

Under normal physiological conditions, KEAP1 targets NRF2 for ubiquitination and subsequent proteasomal degradation, thereby maintaining low intracellular levels of NRF2. In the presence of oxidative or electrophilic stress, this interaction is disrupted, leading to NRF2 stabilization, nuclear translocation, and the activation of antioxidant response element (ARE)-driven genes

that protect the cell. In cancer cells with KEAP1 mutations, this regulatory system is compromised, resulting in persistently high levels of NRF2 and a pro-tumorigenic antioxidant program. **ML385** directly binds to NRF2, inhibiting its transcriptional activity and sensitizing cancer cells to cytotoxic therapies.



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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com